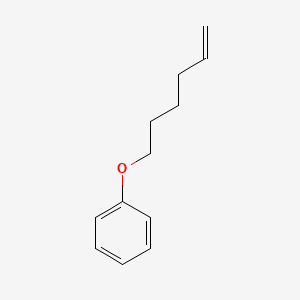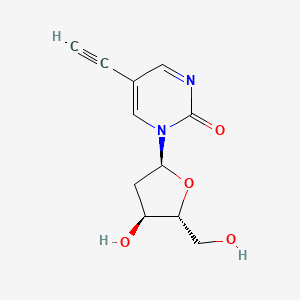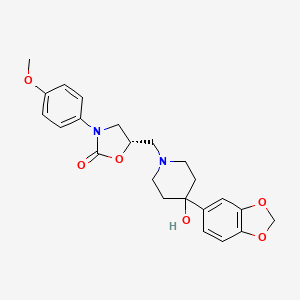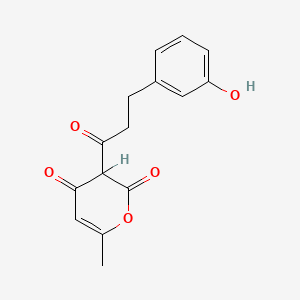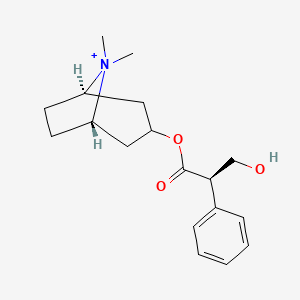
Methylatropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylatropine is a tropane alkaloid.
Applications De Recherche Scientifique
Peripheral Muscarinic Toxicity Mitigation
Methylatropine, a quaternary ammonium analogue of atropine, has shown efficacy in alleviating peripheral muscarinic toxicity in animal models of epilepsy induced by agents such as pilocarpine or diisopropylfluorophosphate (DFP). Despite its popularity and potency among these derivatives, this compound is noted for its limited availability and high production costs. Ethylatropine bromide has been proposed as a cost-effective and environmentally friendly alternative, demonstrating similar efficacy in antagonizing muscarinic receptors without crossing the blood-brain barrier, thus restricting its action to peripheral sites (Rojas et al., 2017).
Modulation of Hyperglycemia in Response to Hemorrhage
This compound has been used to study the cholinergic transmission's role in modulating plasma glucose levels during hemorrhagic hypotension in rats. Its administration in the paraventricular nucleus of the hypothalamus or after carotid receptor denervation showed a significant decrease in the hyperglycemic response to hemorrhage. This suggests that this compound, by blocking muscarinic receptors, can influence the neural pathways activated by hemorrhage-induced hypotension, which are responsible for the rise in blood glucose levels (Silveira et al., 2003).
Propriétés
| 57-69-2 | |
Formule moléculaire |
C18H26NO3+ |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1 |
Clé InChI |
PIPAJLPNWZMYQA-WFVVYAPDSA-N |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Synonymes |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




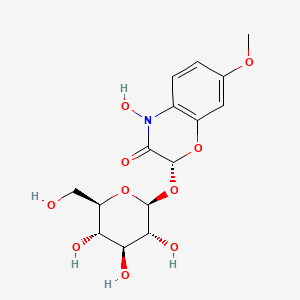
![6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1225813.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
![7-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1225818.png)

